molecular formula C10H17NO4Si B15245225 (E)-5-(Trimethylsilyl)pent-2-en-4-yn-1-amine oxalate

(E)-5-(Trimethylsilyl)pent-2-en-4-yn-1-amine oxalate

Cat. No.: B15245225
M. Wt: 243.33 g/mol
InChI Key: YRHRNDKTAMKYRR-FXRZFVDSSA-N
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Description

(E)-5-(Trimethylsilyl)pent-2-en-4-yn-1-amine oxalate is a chemical compound that features a trimethylsilyl group attached to a pent-2-en-4-yn-1-amine backbone, with an oxalate counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(Trimethylsilyl)pent-2-en-4-yn-1-amine oxalate typically involves the following steps:

    Formation of the Pent-2-en-4-yn-1-amine Backbone: This can be achieved through a series of reactions starting from simple alkyne and alkene precursors.

    Introduction of the Trimethylsilyl Group: The trimethylsilyl group is introduced via silylation reactions, often using reagents such as trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine.

    Formation of the Oxalate Salt: The final step involves the reaction of the amine with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(Trimethylsilyl)pent-2-en-4-yn-1-amine oxalate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of saturated amines.

    Substitution: Formation of substituted amines.

Scientific Research Applications

(E)-5-(Trimethylsilyl)pent-2-en-4-yn-1-amine oxalate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-5-(Trimethylsilyl)pent-2-en-4-yn-1-amine oxalate involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: A compound with a similar structural motif but different functional groups.

    Trimethylsilyl Esters of Phosphorus(III) Acids: Compounds that share the trimethylsilyl group but have different core structures.

Uniqueness

(E)-5-(Trimethylsilyl)pent-2-en-4-yn-1-amine oxalate is unique due to its combination of a trimethylsilyl group with a pent-2-en-4-yn-1-amine backbone. This unique structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H17NO4Si

Molecular Weight

243.33 g/mol

IUPAC Name

oxalic acid;(E)-5-trimethylsilylpent-2-en-4-yn-1-amine

InChI

InChI=1S/C8H15NSi.C2H2O4/c1-10(2,3)8-6-4-5-7-9;3-1(4)2(5)6/h4-5H,7,9H2,1-3H3;(H,3,4)(H,5,6)/b5-4+;

InChI Key

YRHRNDKTAMKYRR-FXRZFVDSSA-N

Isomeric SMILES

C[Si](C)(C)C#C/C=C/CN.C(=O)(C(=O)O)O

Canonical SMILES

C[Si](C)(C)C#CC=CCN.C(=O)(C(=O)O)O

Origin of Product

United States

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